molecular formula C17H20N4O3 B2939121 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1171409-10-1

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2939121
CAS No.: 1171409-10-1
M. Wt: 328.372
InChI Key: HUAWMUHFXIMAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core linked to a 5-ethyl-1,3,4-oxadiazole moiety at the 3-position, with an N-(2-methoxyethyl)acetamide side chain. The indole-oxadiazole scaffold is known for diverse bioactivities, including anticancer and antimicrobial properties . The ethyl group on the oxadiazole enhances lipophilicity, while the 2-methoxyethyl acetamide substituent balances solubility and membrane permeability .

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-16-19-20-17(24-16)13-10-21(11-15(22)18-8-9-23-2)14-7-5-4-6-12(13)14/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAWMUHFXIMAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a novel derivative featuring an indole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2} with a molecular weight of approximately 348.43 g/mol. The structure combines an indole nucleus with a 1,3,4-oxadiazole ring, which is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives, particularly against HIV-1. For instance, derivatives with similar structures were shown to inhibit HIV-1 Tat, a key protein involved in viral transcription. These compounds demonstrated an IC50 value of 4.0 µM against Tat activity without cytotoxic effects on host cells . The mechanism involves interference with histone modifications that facilitate viral transcription.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines including colon (HT29), prostate (PC3), and lung (H460) carcinomas. For example, compounds structurally related to our target were tested using the MTT assay, revealing marked activity against solid tumors .

The proposed mechanisms of action for this compound include:

  • Inhibition of Viral Transcription : By targeting the HIV-1 Tat protein and modulating histone acetylation.
  • Cytotoxic Effects on Tumor Cells : Inducing apoptosis in cancer cells through disruption of cellular signaling pathways.

Case Studies

StudyFindingsReference
Antiviral ActivityInhibition of HIV-1 replication in T cell lines; IC50 = 4.0 µM
Anticancer TestingSignificant cytotoxicity against HT29 and PC3 cells; MTT assay results indicated over 50% cell death at specific concentrations

Comparative Analysis

Compared to other compounds in the same class, such as 2-(1H-indol-3-yl)-2-oxo-acetic acid amides , the target compound exhibits a broader range of biological activities due to its unique structural features combining both indole and oxadiazole functionalities .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Key Findings Reference
Target Compound 5-Ethyl Moderate lipophilicity; anticancer activity inferred from structural analogues
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio-N-(3-chlorophenyl)acetamide 5-Benzofuran Antimicrobial activity due to benzofuran’s planar structure
Adamantane-substituted oxadiazole derivatives 2-Adamantane Bulky adamantane group improves target binding but reduces solubility
Trifluoromethyl-oxadiazole derivatives 5-Trifluoromethyl Enhanced metabolic stability via fluorine’s electron-withdrawing effects

Analysis :

  • The ethyl group in the target compound provides moderate hydrophobicity, facilitating membrane penetration without compromising solubility .
  • Adamantane analogues exhibit stronger target affinity but suffer from poor bioavailability due to high molecular weight .
  • Trifluoromethyl groups improve metabolic resistance but may reduce cellular uptake in polar environments .

Core Heterocycle Modifications

Compound Name Core Structure Bioactivity Reference
Target Compound Indole Anticancer (predicted)
N3-Acyl-N5-aryl-3,5-diaminoindazole analogues Indazole Anti-proliferative activity via kinase inhibition
Benzofuran-oxadiazole hybrids Benzofuran Antimicrobial (e.g., laccase catalysis)

Analysis :

  • Indole cores enable π-π stacking with biological targets, a feature critical for anticancer activity .
  • Indazole analogues show superior kinase inhibition due to additional hydrogen-bonding sites .
  • Benzofuran derivatives exhibit antimicrobial properties but lack indole’s versatility in targeting eukaryotic enzymes .

Acetamide Side Chain Variations

Compound Name Acetamide Substituent Key Properties Reference
Target Compound N-(2-Methoxyethyl) Balanced solubility and permeability
N-(4-Methylphenyl)methylacetamide derivative N-(4-Methylphenyl)methyl High lipophilicity; potential CNS activity
N-(2-Chlorophenyl)-hydroxyimino acetamide N-(2-Chlorophenyl) Antioxidant activity via radical scavenging

Analysis :

  • The 2-methoxyethyl group in the target compound enhances water solubility compared to aromatic substituents like 4-methylphenyl .
  • Chlorophenyl derivatives demonstrate antioxidant efficacy but may exhibit cytotoxicity at higher concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.